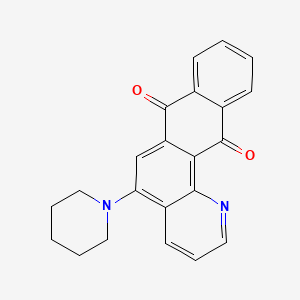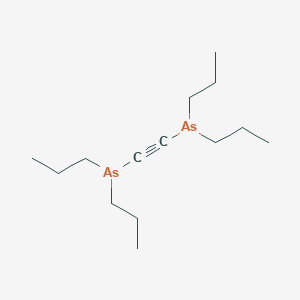![molecular formula C12H26O9 B14712011 1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- CAS No. 21872-45-7](/img/structure/B14712011.png)
1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- is a complex organic compound with the molecular formula C12H26O9. It is characterized by its multiple hydroxyl groups and ether linkages, making it a versatile molecule in various chemical applications . This compound is known for its unique structure, which includes six hydroxyl groups, two primary alcohols, four secondary alcohols, and three aliphatic ethers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- typically involves the reaction of 1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction .
化学反応の分析
Types of Reactions
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Halides, esters, or other substituted derivatives.
科学的研究の応用
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- involves its ability to form hydrogen bonds with other molecules. This property allows it to interact with various molecular targets, including proteins and nucleic acids, thereby influencing their structure and function. The compound’s multiple hydroxyl groups enable it to participate in a wide range of biochemical pathways .
類似化合物との比較
Similar Compounds
Dipropylene glycol: Similar in structure but with fewer hydroxyl groups.
Oxybis-2-hydroxy-3,1-propanediyl dioctadecanoate: Contains long-chain fatty acids, making it more hydrophobic.
Oxybis-2-hydroxy-3,1-propanediyl diacetate: Contains acetate groups, altering its reactivity and solubility.
Uniqueness
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- is unique due to its high number of hydroxyl groups and ether linkages, which provide it with exceptional versatility in chemical reactions and applications. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring strong intermolecular interactions .
特性
CAS番号 |
21872-45-7 |
|---|---|
分子式 |
C12H26O9 |
分子量 |
314.33 g/mol |
IUPAC名 |
3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H26O9/c13-1-9(15)3-19-5-11(17)7-21-8-12(18)6-20-4-10(16)2-14/h9-18H,1-8H2 |
InChIキー |
UAOXGVSADMLCFK-UHFFFAOYSA-N |
正規SMILES |
C(C(COCC(COCC(COCC(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


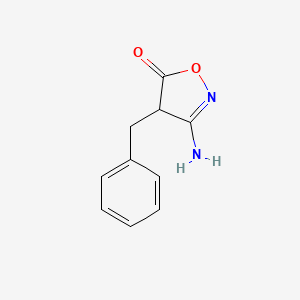
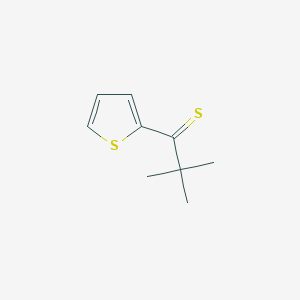
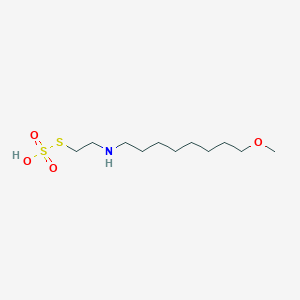

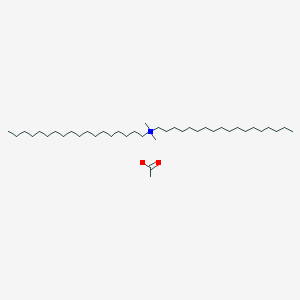
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
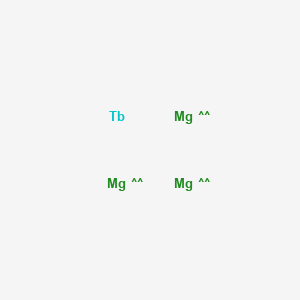
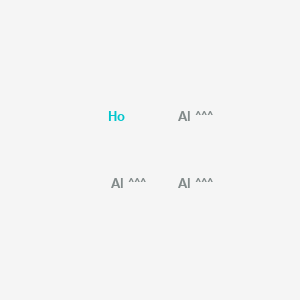
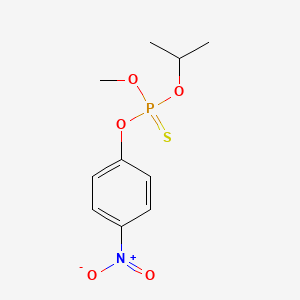
![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
